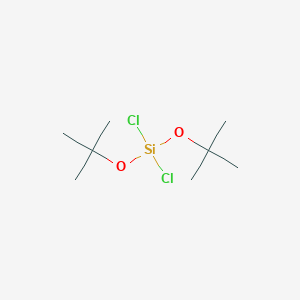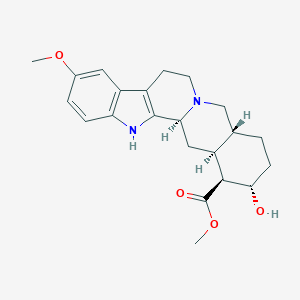
Excelsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Excelsinine is a natural alkaloid that is extracted from the plant Rauvolfia tetraphylla. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of excelsinine is not fully understood, but it has been suggested to act on various targets in the body. One of the proposed mechanisms of action is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. Excelsinine has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Excelsinine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the body. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, excelsinine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Excelsinine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been shown to possess a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using excelsinine in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
Excelsinine has shown promising results in preclinical studies, and future research should focus on its clinical applications. One of the potential applications of excelsinine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine could be developed into a new class of antibiotics to combat antibiotic-resistant bacteria. Further research is also needed to fully understand the mechanism of action of excelsinine and its potential side effects.
Conclusion
Excelsinine is a natural alkaloid with a wide range of biological activities. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. The synthesis method of excelsinine includes extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. Its mechanism of action is not fully understood, but it has been suggested to act on various targets in the body. Excelsinine has several advantages for lab experiments, but its low solubility in water is a limitation. Future research should focus on its clinical applications, mechanism of action, and potential side effects.
Métodos De Síntesis
Excelsinine can be synthesized through various methods, including extraction from the plant Rauvolfia tetraphylla, chemical synthesis, and semi-synthesis. The extraction method involves the isolation of excelsinine from the plant using solvents such as methanol, ethanol, and chloroform. Chemical synthesis involves the use of chemical reactions to produce excelsinine from simpler compounds. Semi-synthesis, on the other hand, involves the modification of natural compounds to produce excelsinine.
Aplicaciones Científicas De Investigación
Excelsinine has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, excelsinine has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
15218-17-4 |
|---|---|
Nombre del producto |
Excelsinine |
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-7-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-27-13-4-5-17-16(9-13)14-7-8-24-11-12-3-6-19(25)20(22(26)28-2)15(12)10-18(24)21(14)23-17/h4-5,9,12,15,18-20,23,25H,3,6-8,10-11H2,1-2H3/t12-,15-,18-,19-,20-/m0/s1 |
Clave InChI |
NXFSMEXZBFREEO-FGGCEEDFSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)NC3=C2CCN4[C@H]3C[C@H]5[C@H](C4)CC[C@@H]([C@H]5C(=O)OC)O |
SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
SMILES canónico |
COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5C(C4)CCC(C5C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



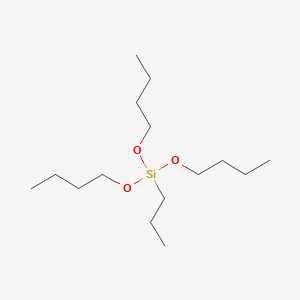
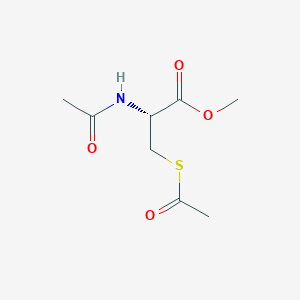
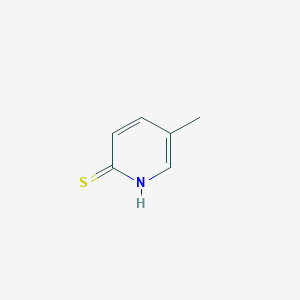
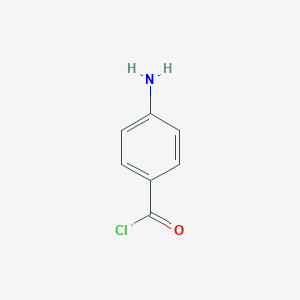
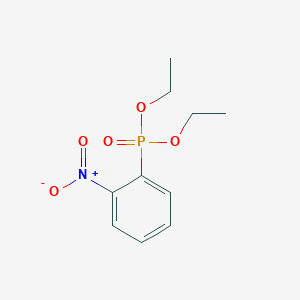
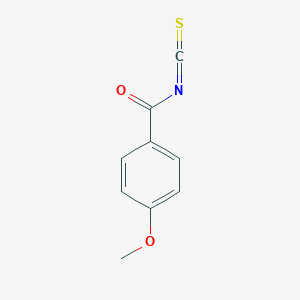
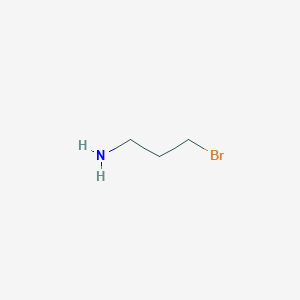
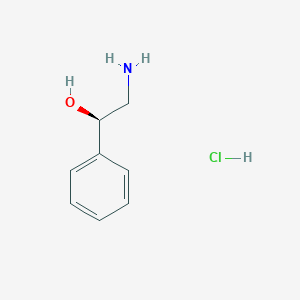
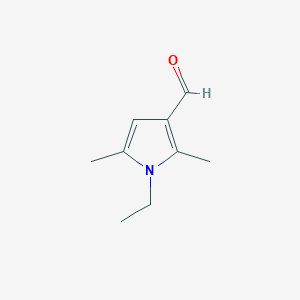
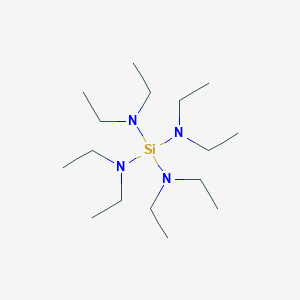
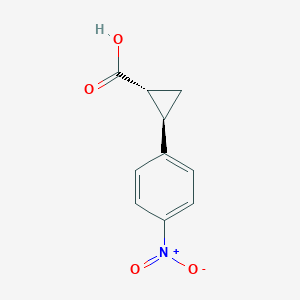
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

